4-Amino-5-(imidazol-2-yl)imidazole
Overview
Description
“4-Amino-5-(imidazol-2-yl)imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazoles has seen significant advances in recent years . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .Chemical Reactions Analysis
Imidazole derivatives have been found to undergo various chemical reactions. For instance, they have been reported to function as microreactors, increasing the rate and selectivity of the reaction .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water, producing a mildly alkaline solution . It is also highly soluble in other polar solvents .Scientific Research Applications
Angiotensin II Receptor Antagonism
- Research on imidazole-5-carboxylic acids, related to 4-Amino-5-(imidazol-2-yl)imidazole, shows that these compounds have antagonistic activities to the angiotensin II receptor, suggesting potential applications in cardiovascular disease treatment (Yanagisawa et al., 1996).
Inhibition of Nitric Oxide Synthases
- S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid, a compound structurally related to 4-Amino-5-(imidazol-2-yl)imidazole, has been studied for its inhibition of nitric oxide synthases, indicating potential therapeutic applications in conditions involving nitric oxide-related pathologies (Ulhaq et al., 1998).
Applications in Nitrogen-rich Gas Generators
- Imidazole-based compounds have been explored for their applications in nitrogen-rich gas generators due to their high energy content and positive heats of formation, which are essential for high-energy applications (Srinivas et al., 2014).
Anticancer Applications
- Some imidazole derivatives have shown potent inhibitory activity against certain cancer cell lines, suggesting their potential as chemotherapeutic agents (Almaaty et al., 2021).
Broad Spectrum of Biological Activities
- Imidazoles, including compounds like 4-Amino-5-(imidazol-2-yl)imidazole, are a significant part of many biomolecules and have a broad spectrum of biological activities, including antifungal and antibacterial properties, making them valuable in drug discovery (Luca, 2006).
Imidazole Derivatives as Kinase Inhibitors
- Substituted imidazoles have been tested for their ability to inhibit p38 MAP kinase, indicating potential applications in diseases where this kinase is implicated (Koch et al., 2008).
Safety And Hazards
Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
Imidazole and its derivatives continue to be an area of active research due to their broad range of chemical and biological properties . Future directions may include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , as well as further exploration of their biological activities .
properties
IUPAC Name |
5-(1H-imidazol-2-yl)-1H-imidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-5-4(10-3-11-5)6-8-1-2-9-6/h1-3H,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXIJXXIZORXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C2=C(N=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223613 | |
Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(imidazol-2-yl)imidazole | |
CAS RN |
73371-04-7 | |
Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073371047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-5-(imidazol-2-yl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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